molecular formula C15H15N5O4 B2971596 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1903286-80-5

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2971596
CAS RN: 1903286-80-5
M. Wt: 329.316
InChI Key: GSEYIJUSKOHHQB-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in many natural products and commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Scientific Research Applications

Isoxazole and Oxadiazole Derivatives in Antibacterial and Anticonvulsant Activities

Isoxazole and oxadiazole derivatives have been studied for their potential antibacterial and anticonvulsant activities. For instance, aminoazoles, including isoxazole derivatives, have been evaluated in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, demonstrating weak antimicrobial effects against Gram-positive strains, mainly B. subtilis (Murlykina et al., 2017). Additionally, isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used in Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of γ-substituted non-natural amino acids (Pasunooti et al., 2015), which could be significant in developing novel pharmacologically active compounds.

Potential for Anticonvulsant and Antiepileptic Agents

Research on compounds structurally similar to "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide" suggests possible applications in anticonvulsant and antiepileptic therapy. The structural analysis and pharmacological evaluation of enaminones, including those with isoxazole moieties, have been correlated with anticonvulsant activity in animal models (Jackson et al., 2012). Furthermore, novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and evaluated for antiepileptic activity, indicating the importance of the oxadiazole moiety in such pharmacological effects (Rajak et al., 2013).

Applications in Synthetic Chemistry

Isoxazole and oxadiazole derivatives, including carboxamide functionalities, serve as key intermediates in synthetic chemistry, enabling the construction of complex molecules for various applications. For example, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization demonstrates the utility of these components in accessing novel heterocyclic compounds (Vijay Kumar et al., 2012).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-7-13(8(2)22-18-7)15(21)16-6-12-17-14(20-24-12)10-5-11(23-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEYIJUSKOHHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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